5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride
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Overview
Description
5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride is a complex organic compound that features a brominated pyrimidine core linked to a piperidine ring, which is further connected to a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as brominated pyrimidine derivatives.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Incorporation of the Benzodioxin Moiety: The benzodioxin moiety is attached through etherification reactions, where the hydroxyl group of the benzodioxin reacts with a suitable electrophile on the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Debrominated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine and benzodioxin moieties suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their pharmacological properties
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is an activator of E3 ligase, which ubiquitinylates proteins for proteolysis.
Indole Derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride lies in its combination of a brominated pyrimidine core with a piperidine ring and a benzodioxin moiety
Properties
IUPAC Name |
5-bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3.ClH/c20-16-9-21-19(22-10-16)26-13-15-2-1-5-23(12-15)11-14-3-4-17-18(8-14)25-7-6-24-17;/h3-4,8-10,15H,1-2,5-7,11-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLCFULCZJAVTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCCO3)COC4=NC=C(C=N4)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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